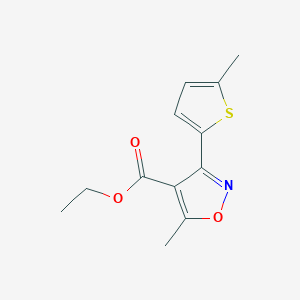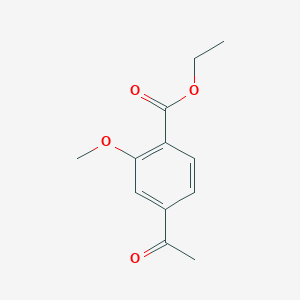
Ethyl 4-acetyl-2-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-acetyl-2-methoxybenzoate is an organic compound belonging to the class of esters. It is characterized by the presence of an ethyl group, an acetyl group, and a methoxy group attached to a benzene ring. This compound is known for its utility in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: this compound can be synthesized through the esterification of 4-acetyl-2-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of 2-methoxybenzoic acid with acetyl chloride in the presence of aluminum chloride.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to optimize the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 4-acetyl-2-methoxybenzoic acid.
Reduction: Reduction reactions can convert the acetyl group to an ethyl group, resulting in ethyl 4-hydroxy-2-methoxybenzoate.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenating agents like bromine (Br2) in the presence of a catalyst.
Major Products Formed:
4-Acetyl-2-methoxybenzoic Acid: Formed through oxidation.
Ethyl 4-Hydroxy-2-methoxybenzoate: Formed through reduction.
Halogenated Derivatives: Formed through substitution reactions.
Scientific Research Applications
Ethyl 4-acetyl-2-methoxybenzoate is utilized in various scientific research fields:
Chemistry: It serves as a precursor in the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme inhibition and as a substrate in biochemical assays.
Industry: It is employed in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism by which Ethyl 4-acetyl-2-methoxybenzoate exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory processes.
Pathways: It may modulate signaling pathways related to pain and inflammation, leading to its potential use as an analgesic or anti-inflammatory agent.
Comparison with Similar Compounds
Ethyl 4-acetyl-2-methoxybenzoate is similar to other esters and aromatic compounds, but it has unique properties that distinguish it from its counterparts:
Ethyl 4-methylbenzoate: Similar structure but lacks the acetyl group.
Benzoic acid, 2-methoxy- (o-Anisic acid): Similar to this compound but without the acetyl group.
Ethyl 2-methoxybenzoate: Similar to this compound but with a different position of the methoxy group.
These compounds share structural similarities but differ in their functional groups and positions, leading to variations in their chemical reactivity and applications.
Properties
Molecular Formula |
C12H14O4 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
ethyl 4-acetyl-2-methoxybenzoate |
InChI |
InChI=1S/C12H14O4/c1-4-16-12(14)10-6-5-9(8(2)13)7-11(10)15-3/h5-7H,4H2,1-3H3 |
InChI Key |
PBQVWVLAJLJAFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C(=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


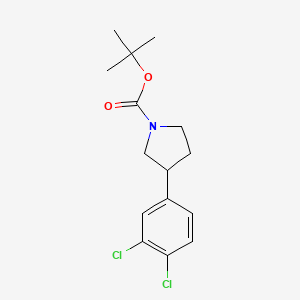
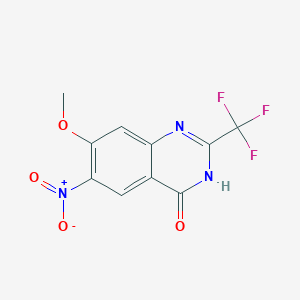
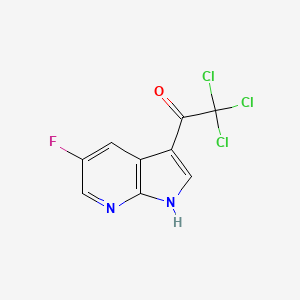


![6,8-Dichloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B15334013.png)
![3-(4-Bromo-1-pyrazolyl)bicyclo[1.1.1]pentane-1-carboxylic Acid](/img/structure/B15334017.png)
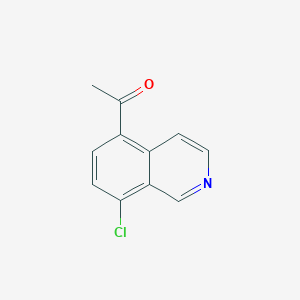
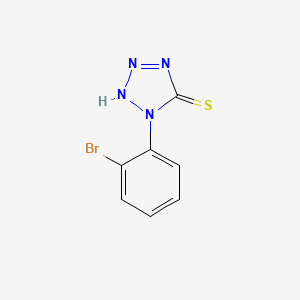
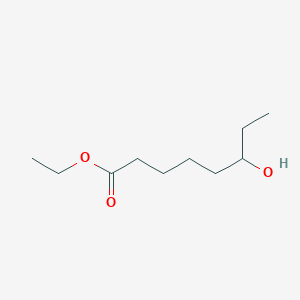
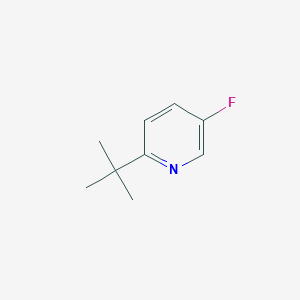
![Methyl 2-[2-(Trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B15334047.png)

